Isobutyl heptanoate is an organic compound classified as a fatty acid ester. It is formed through the reaction of heptanoic acid and isobutanol, resulting in a compound that is often utilized for its pleasant fruity aroma. The molecular formula of isobutyl heptanoate is , and it is recognized for its applications in various scientific and industrial fields.
The synthesis of isobutyl heptanoate primarily involves an esterification reaction, which can be summarized as follows:
This reaction typically requires an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. In industrial settings, the reaction is conducted in large reactors where the reactants are mixed under heat. The removal of water, a byproduct of the reaction, helps drive the reaction towards completion .
In industrial production, conditions are optimized to ensure high yields. The process includes:
Isobutyl heptanoate can undergo several chemical reactions:
The mechanism of action for isobutyl heptanoate primarily relates to its sensory properties. When inhaled, it interacts with olfactory receptors in the nasal cavity, leading to the perception of its fruity aroma. Additionally, it may influence biochemical pathways through interactions with enzymes in biological systems .
The compound's properties make it suitable for applications in various fields, including flavoring and fragrance formulations .
Isobutyl heptanoate has diverse applications:
Isobutyl heptanoate (C₁₁H₂₂O₂, CAS 7779-80-8) was first synthesized through Fischer esterification, a cornerstone reaction in organic chemistry. This method combines heptanoic acid (a linear C7 carboxylic acid) with isobutanol (2-methylpropan-1-ol) under acidic conditions. Sulfuric acid or p-toluenesulfonic acid served as catalysts, driving the equilibrium toward ester formation by removing water. The reaction proceeds via nucleophilic acyl substitution: protonation of the carboxylic acid enhances electrophilicity, followed by alcohol attack and tetrahedral intermediate collapse [10]. Early industrial production faced challenges, including:
By the mid-20th century, isobutyl heptanoate gained prominence for its olfactory properties, characterized by fruity, green, and waxy notes. Its volatility profile (boiling point: 230–232°C) and stability made it ideal for:
Table 1: Core Properties of Isobutyl Heptanoate
Property | Value | Method/Source |
---|---|---|
Molecular Formula | C₁₁H₂₂O₂ | [5] |
Molecular Weight | 186.29 g/mol | [5] |
Boiling Point | 230–232°C at 760 mmHg | [5] |
Density | 0.86 g/cm³ (20°C) | [8] |
LogP (Partition Coefficient) | 4.2 (estimated) | [6] |
Odor Profile | Fruity, green, waxy | [6] [8] |
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